1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine is a chemical compound that features a brominated benzodioxin ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine typically involves the reaction of 7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol with piperidine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine site, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine involves its interaction with specific molecular targets. The brominated benzodioxin ring can interact with biological macromolecules, potentially inhibiting or modifying their function. The piperidine moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-methoxyphenyl)methanone
- 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine
Uniqueness
1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine is unique due to the presence of both a brominated benzodioxin ring and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H18BrNO2 |
---|---|
Molecular Weight |
312.20 g/mol |
IUPAC Name |
1-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]piperidine |
InChI |
InChI=1S/C14H18BrNO2/c15-12-9-14-13(17-6-7-18-14)8-11(12)10-16-4-2-1-3-5-16/h8-9H,1-7,10H2 |
InChI Key |
WTVJWOBIWZQPQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC3=C(C=C2Br)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.